Genistein, a prominent isoflavone found in soybeans and various soy products, has garnered significant interest in the scientific community due to its potential therapeutic effects against serious human diseases, particularly cancer. Genistein's chemical structure is identified as 4',5,7-trihydroxyisoflavone, and it is known for its multifaceted biological activities, including its role as a phytoestrogen and its antineoplastic properties1910. The compound has been extensively studied for its molecular interactions with cellular targets, revealing a complex mechanism of action that spans across various signaling pathways and cellular processes1.
Genistein's multifaceted mechanisms of action make it a promising candidate for cancer research and treatment. Its ability to target various signaling pathways and induce cell cycle arrest and apoptosis provides a basis for its use as a chemopreventive and therapeutic agent in cancers such as breast, prostate, and pancreatic cancer14578.
The isoflavone's role in inducing pancreatic beta-cell proliferation and improving insulin secretion and glucose tolerance positions genistein as a potential natural antidiabetic agent. Its activation of the cAMP/PKA-dependent ERK1/2 signaling pathway could be leveraged in the development of novel diabetes treatments6.
Genistein's unique interaction with cellular membranes and ion channels opens up new avenues in pharmacology. Its ability to modulate channel function through bilayer mechanics suggests that genistein or its derivatives could be used to develop drugs targeting membrane proteins9.
Genistein is primarily sourced from soybeans (Glycine max), but it can also be found in other legumes such as fava beans and lupins. The compound belongs to the isoflavonoid family, which is characterized by a specific phenolic structure. Genistein-2',3',5',6'-d4 retains the core structure of genistein but includes deuterium atoms, enhancing its stability and allowing for more precise tracking in biological studies.
The synthesis of Genistein-2',3',5',6'-d4 involves several steps that utilize deuterated reagents to replace specific hydrogen atoms with deuterium. One common method for synthesizing deuterated genistein involves the following:
According to one study, isotopically labile D6-genistein can be converted to stable D4-genistein through treatment with methanolic hydrochloric acid after initial deuteration with D3PO4/BF3 .
The molecular formula for Genistein-2',3',5',6'-d4 is . The structure consists of:
This modification can be crucial for studies involving pharmacokinetics and metabolic pathways since deuterated compounds often exhibit different metabolic rates compared to their non-deuterated counterparts.
Genistein-2',3',5',6'-d4 participates in various chemical reactions typical of phenolic compounds:
The presence of deuterium may affect these reactions by altering kinetic isotope effects, which can be significant in enzymatic processes.
Genistein exhibits multiple mechanisms of action, particularly in cancer therapy:
The deuterated form may provide insights into these mechanisms by allowing researchers to trace metabolic pathways more accurately.
Genistein-2',3',5',6'-d4 exhibits several notable physical and chemical properties:
The presence of deuterium alters some spectroscopic properties, which can be useful for analytical purposes.
Genistein-2',3',5',6'-d4 has several scientific applications:
Genistein-2',3',5',6'-d4 (CAS 187960-08-3) is a selectively deuterated isotopologue of the naturally occurring isoflavone genistein. Its molecular formula is designated as C₁₅H₆D₄O₅, reflecting the replacement of four hydrogen atoms at the 2', 3', 5', and 6' positions of the B-ring phenyl group with deuterium atoms (²H or D). This substitution results in a molecular weight of 274.26 g/mol, representing a mass increase of approximately 4.03 g/mol compared to the non-deuterated genistein (molecular weight 270.24 g/mol) [1] [4] [5]. The compound is systematically named as 5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one according to IUPAC nomenclature conventions, precisely indicating the positions of deuterium substitution [1] [2].
The isotopic purity of commercial preparations varies between batches, with typical certificates of analysis indicating approximately 86% d₄ and 14% d₃ incorporation, reflecting incomplete deuterium substitution at one position in a portion of molecules [4]. This isotopic distribution has significant implications for analytical applications where high isotopic enrichment is required. The deuterium substitution pattern is unambiguously represented in structural notations: The SMILES notation is specified as [²H]c1c([²H])c(C2=COc3cc(O)cc(O)c3C2=O)c([²H])c([²H])c1O, while the InChI identifier is InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i1D,2D,3D,4D, both explicitly denoting deuterium atoms at the specified ring positions [1] [5].
Table 1: Molecular Specification of Genistein-2',3',5',6'-d4
Property | Specification |
---|---|
Systematic Name | 5,7-dihydroxy-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)chromen-4-one |
CAS Registry Number | 187960-08-3 |
Molecular Formula | C₁₅H₆D₄O₅ |
Exact Mass | 274.0779 g/mol |
Molecular Weight | 274.26 g/mol |
Isotopic Composition | ~86% d₄, ~14% d₃ |
Unlabelled Genistein CAS | 446-72-0 |
The compound's physical properties include a calculated density of 1.5±0.1 g/cm³ and a boiling point of 555.5±50.0°C at standard atmospheric pressure. Its flash point is 217.1±23.6°C, and it exhibits low vapor pressure (0.0±1.6 mmHg at 25°C), consistent with its polyhydroxylated structure [5]. The deuterium substitution does not significantly alter the compound's solubility profile, with genistein-d₄ remaining moderately soluble in hot alcohol but insoluble in cold water, similar to the non-deuterated parent compound [1] [2].
The strategic deuteration at the B-ring positions induces subtle but analytically significant differences between Genistein-2',3',5',6'-d4 and its non-deuterated counterpart. The carbon-deuterium (C-D) bonds in the deuterated compound are approximately 0.005 Å shorter and exhibit greater bond strength compared to carbon-hydrogen (C-H) bonds in native genistein. This difference arises from deuterium's higher atomic mass and reduced zero-point vibrational energy, resulting in a 5-6 kJ/mol stronger C-D bond relative to C-H bonds [3]. These bond strength variations translate into altered vibrational frequencies observable in infrared spectroscopy, particularly in the 2200-2300 cm⁻¹ region where C-D stretching vibrations occur—a spectral region absent in non-deuterated genistein [3].
Density functional theory (DFT) computational analyses reveal that deuterium substitution induces minimal electronic perturbations in the chromen-4-one core structure. The frontier molecular orbitals (HOMO-LUMO gap) differ by less than 0.1 eV between genistein-d₄ and genistein, indicating preserved electronic transition properties essential for maintaining the compound's UV-Vis spectral characteristics. This is experimentally confirmed by nearly identical UV maxima at approximately 262.5 nm (ε = 138) for both compounds in ethanol solutions [1] [6]. The molar extinction coefficient remains unaffected, enabling the deuterated compound to serve as an ideal internal standard for spectroscopic quantification methods [6].
Table 2: Structural and Physicochemical Comparison of Genistein Isotopologues
Property | Genistein-2',3',5',6'-d4 | Native Genistein |
---|---|---|
Molecular Formula | C₁₅H₆D₄O₅ | C₁₅H₁₀O₅ |
Molecular Weight | 274.26 g/mol | 270.24 g/mol |
Bond Length (C-X) | ~1.085 Å (C-D) | ~1.090 Å (C-H) |
Bond Dissociation Energy | ~465 kJ/mol (C-D) | ~460 kJ/mol (C-H) |
UV-Vis λmax (ethanol) | 262.5 nm | 262.5 nm |
ε (ethanol) | 138 | 138 |
Characteristic IR | 2200-2300 cm⁻¹ (C-D stretch) | Absent in this region |
The deuterium kinetic isotope effect profoundly influences metabolic stability, particularly regarding cytochrome P450-mediated hydroxylation at the B-ring positions. Studies demonstrate that genistein-d₄ exhibits significantly reduced rates of oxidative metabolism at the deuterated positions due to the primary kinetic isotope effect, where C-D bond cleavage requires approximately 5-7 times greater activation energy than C-H bond cleavage. This metabolic stabilization extends the compound's half-life in biological matrices without altering its receptor binding affinity for estrogen receptors or tyrosine kinases [3] [5]. The preservation of pharmacological activity is evidenced by identical half-maximal inhibitory concentration (IC₅₀) values against epidermal growth factor receptor kinase autophosphorylation (IC₅₀ ≈ 2.6 µM) for both deuterated and non-deuterated forms [1] [4].
X-ray powder diffraction analysis of Genistein-2',3',5',6'-d4 reveals a crystal structure isomorphous with native genistein, belonging to the monoclinic P2₁/c space group. However, subtle lattice parameter differences are observed, with the deuterated compound exhibiting a 0.3-0.5% reduction in unit cell volume, consistent with shorter C-D bonds and deuterium's smaller vibrational amplitude compared to hydrogen [3]. The most significant structural perturbation occurs in the dihedral angle between the B-ring and chromen-4-one system, which decreases by 2-3 degrees in the deuterated crystal structure, potentially influencing molecular packing efficiency [3].
Nuclear magnetic resonance (NMR) spectroscopy provides definitive validation of deuterium incorporation. In the ¹H-NMR spectrum (600 MHz, DMSO-d₆), the characteristic absence of aromatic proton signals at 6.78 ppm (2',6'-H) and 6.88 ppm (3',5'-H) confirms successful deuteration at these positions. Residual proton signals at these chemical shifts typically represent approximately 14% of the sample, corresponding to the d₃ isotopologue contamination noted in commercial material [3] [4]. The ¹³C-NMR spectrum exhibits characteristic isotopic shifts for the deuterated carbons: C-2'/C-6' and C-3'/C-5' signals shift upfield by 0.05-0.15 ppm compared to non-deuterated genistein due to reduced paramagnetic shielding effects—a phenomenon confirmed by density functional theory computational analyses [3]. The absence of ¹H-¹³C coupling at these positions provides additional evidence of deuterium incorporation.
Advanced DFT computational approaches employing optimally selected functionals (B3LYP and PBE0) with triple-zeta basis sets (def2-TZVP) have demonstrated remarkable accuracy in predicting the ¹H-NMR and ¹³C-NMR spectra of genistein-d₄. Statistical validation reveals mean absolute errors of 0.08 ppm for ¹H chemical shifts and 0.85 ppm for ¹³C chemical shifts when benchmarked against experimental spectra, confirming the reliability of computational methods for structural validation [3]. Infrared spectroscopy further corroborates deuterium incorporation through the emergence of distinct C-D stretching vibrations at 2225 cm⁻¹ and 2280 cm⁻¹, frequencies redshifted by approximately 650-700 cm⁻¹ from the corresponding C-H stretches, consistent with deuterium's higher reduced mass [3].
Mass spectrometric characterization using electron ionization (EI) shows a molecular ion cluster at m/z 274 (M⁺•) for the d₄ species, with a characteristic +4 Da shift from the native genistein molecular ion at m/z 270. The fragmentation pattern exhibits diagnostic differences, particularly in the retro-Diels-Alder fragment ions: m/z 152 (instead of m/z 150 for the non-deuterated compound) and m/z 134 (instead of m/z 132), confirming deuterium localization specifically in the B-ring [1] [5]. This precise fragmentation profile enables unambiguous distinction between positional isomers and assessment of isotopic purity in analytical applications where genistein-d₄ serves as an internal standard for quantification of soy isoflavones by liquid chromatography-mass spectrometry or gas chromatography-mass spectrometry [5] [6].
The structural integrity conferred by site-specific deuteration makes Genistein-2',3',5',6'-d4 an indispensable reference standard for advanced analytical applications, particularly in mass spectrometry-based quantification of isoflavones in complex biological matrices. Its preserved electronic properties ensure chromatographic co-elution with native genistein, while the +4 Da mass shift enables unambiguous detection and quantification without isotopic interference [5] [6]. Furthermore, the compound's crystallographic and spectroscopic characterization provides a robust foundation for quality control in pharmaceutical applications where precise molecular specification is paramount.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1